molecular formula C17H25ClN4O4S B12713941 Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154662-54-1

Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12713941
CAS No.: 154662-54-1
M. Wt: 416.9 g/mol
InChI Key: NSXJQKKFFAOFAW-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the trimethoxyphenyl group. The final step involves the formation of the acetamide moiety and the addition of the diethylamino group. Common reagents used in these reactions include thionyl chloride, diethylamine, and trimethoxybenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential as an anti-tumor agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the mitotic spindle formation, resulting in cell cycle arrest and apoptosis in rapidly dividing cells .

Properties

CAS No.

154662-54-1

Molecular Formula

C17H25ClN4O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-(diethylamino)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C17H24N4O4S.ClH/c1-6-21(7-2)10-14(22)18-17-20-19-16(26-17)11-8-12(23-3)15(25-5)13(9-11)24-4;/h8-9H,6-7,10H2,1-5H3,(H,18,20,22);1H

InChI Key

NSXJQKKFFAOFAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Origin of Product

United States

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